molecular formula C20H19N3O4S B2935390 1-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one CAS No. 2097893-01-9

1-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one

Cat. No.: B2935390
CAS No.: 2097893-01-9
M. Wt: 397.45
InChI Key: DJZQCTQKHCUUET-UHFFFAOYSA-N
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Description

1-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one is a complex organic compound featuring a quinoxaline moiety linked to a pyrrolidine ring via a sulfonyl group, and further connected to a phenyl ethanone structure

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available quinoxaline, pyrrolidine, and sulfonyl chloride derivatives.

    Step 1: Formation of the quinoxalin-2-yloxy intermediate by reacting quinoxaline with an appropriate halogenated alcohol under basic conditions.

    Step 2: The pyrrolidine ring is introduced via nucleophilic substitution, where the quinoxalin-2-yloxy intermediate reacts with pyrrolidine in the presence of a base.

    Step 3: The sulfonylation step involves reacting the pyrrolidin-1-yl intermediate with sulfonyl chloride to form the sulfonyl derivative.

    Step 4: Finally, the phenyl ethanone moiety is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and an aluminum chloride catalyst.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactions and the use of automated reactors to ensure consistency and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline moiety, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group of the ethanone moiety, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products:

    Oxidation: Quinoxaline N-oxides.

    Reduction: Alcohol derivatives of the ethanone moiety.

    Substitution: Various substituted sulfonyl derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in disease pathways.

Medicine:

  • Explored for its anticancer properties, with studies showing activity against various cancer cell lines.
  • Potential use as an anti-inflammatory agent due to its ability to modulate specific biochemical pathways.

Industry:

  • Utilized in the development of new materials with specific electronic or photonic properties.
  • Potential applications in the design of novel agrochemicals.

Comparison with Similar Compounds

    Quinoxaline derivatives: Known for their broad-spectrum biological activities, including antimicrobial and anticancer properties.

    Pyrrolidine derivatives: Often used in pharmaceuticals for their ability to enhance drug solubility and bioavailability.

    Sulfonyl-containing compounds: Widely used in medicinal chemistry for their ability to improve drug stability and target specificity.

Uniqueness: 1-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one is unique due to the combination of these three functional groups, which provides a multifaceted approach to interacting with biological targets. This combination enhances its potential as a versatile therapeutic agent with applications across various fields of research and industry.

Properties

IUPAC Name

1-[4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-14(24)15-6-8-17(9-7-15)28(25,26)23-11-10-16(13-23)27-20-12-21-18-4-2-3-5-19(18)22-20/h2-9,12,16H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZQCTQKHCUUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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